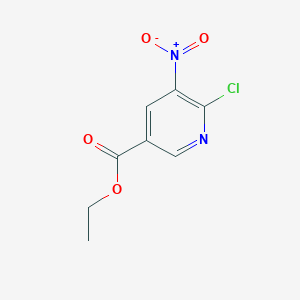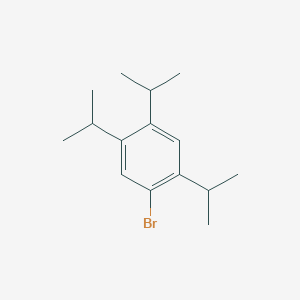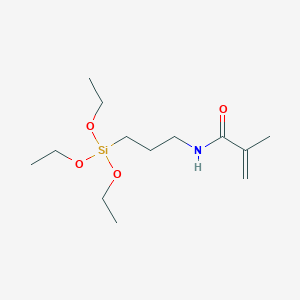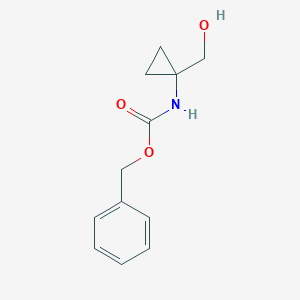
苄基(1-(羟甲基)环丙基)氨基甲酸酯
描述
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as Cbz-1-Aminocyclopropylmethanol .
Molecular Structure Analysis
The molecular structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The compound has a molecular weight of 221.25 g/mol . The InChIKey of the compound is VAZQQRNYILEOGE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has a boiling point of 393℃ . The compound has a density of 1.23 and a flash point of 192℃ .科学研究应用
Basic Properties
“Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C12H15NO3 . It has an average mass of 221.252 Da and a monoisotopic mass of 221.105194 Da . The compound has several properties that are important in the field of chemistry:
Pharmacokinetics
The compound has several pharmacokinetic properties that could make it interesting for drug development:
These properties suggest that the compound could be absorbed in the gastrointestinal tract, cross the blood-brain barrier, and could be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .
Lipophilicity and Solubility
The lipophilicity and solubility of a compound are important factors in drug design. For “Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate”:
These values suggest that the compound has a moderate lipophilicity, which could influence its distribution in the body .
Biodegradation
The biodegradation of a compound is an important factor in environmental chemistry. For this compound:
These values suggest that the compound could be biodegradable, which could have implications for its environmental impact .
Antimicrobial Potential
Anticancer Potential
The compound and its derivatives could also have potential applications in cancer treatments. Cyclopropyl derivatives and carbamates have been studied for their anticancer activities.
属性
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate | |
CAS RN |
103500-22-7 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

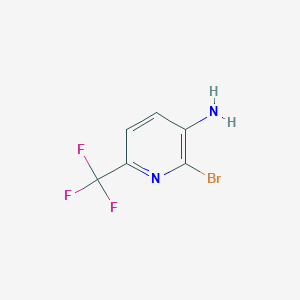
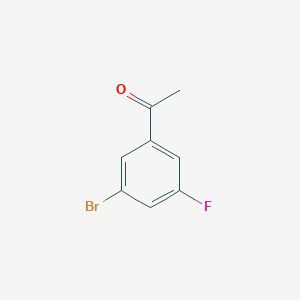
![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

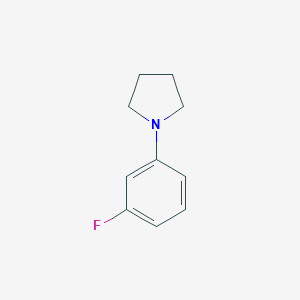
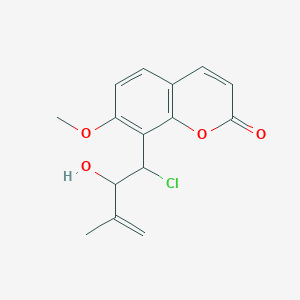

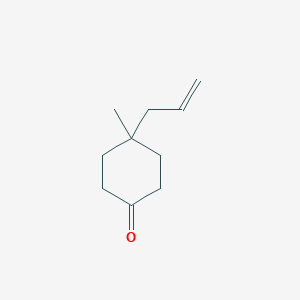
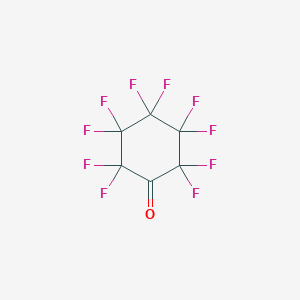

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
